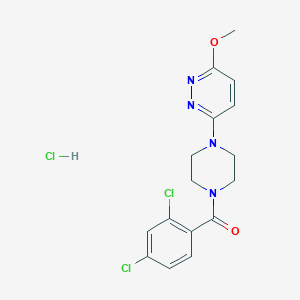

(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Beschreibung

(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a synthetic compound featuring a piperazine core substituted with a 6-methoxypyridazin-3-yl group and a 2,4-dichlorophenyl ketone moiety. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Key structural attributes:

- Piperazine ring: Facilitates interactions with biological targets (e.g., receptors, enzymes).

- 6-Methoxypyridazine: Contributes to electron distribution and hydrogen-bonding capacity.

- 2,4-Dichlorophenyl group: Enhances lipophilicity and steric bulk, influencing target selectivity.

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4O2.ClH/c1-24-15-5-4-14(19-20-15)21-6-8-22(9-7-21)16(23)12-3-2-11(17)10-13(12)18;/h2-5,10H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZJQWSCFUKVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Derivative: The piperazine ring is functionalized with the 6-methoxypyridazin-3-yl group through nucleophilic substitution reactions.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxypyridazinyl group can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to remove the methoxy group or to reduce the dichlorophenyl group.

Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of de-methoxylated or de-chlorinated derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

Biological Research: Used in studies to understand its interaction with various biological targets, including receptors and enzymes.

Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its unique structural features.

Wirkmechanismus

The mechanism of action of (2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of piperazine-pyridazine derivatives. Below is a comparative analysis with similar molecules:

Key Observations :

- Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound increases lipophilicity (LogP ~3.5–4.0 estimated) compared to cetirizine analogs (LogP ~2.8) .

- Piperazine Flexibility: Unlike rigid furopyridazinones , the piperazine core allows conformational adaptability, enhancing receptor-binding versatility.

Stability and Purity :

Analytical methods for related compounds (e.g., pseudoephedrine HCl in ) employ HPLC with sodium perchlorate buffers (pH 2.7) and methanol gradients. These conditions could be adapted to assess the target compound’s purity, particularly for detecting hydrolyzed byproducts (e.g., free pyridazine or dichlorophenyl derivatives) .

Biologische Aktivität

(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and provides insights from recent research findings.

Chemical Structure and Properties

The molecular formula of (2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is , with a molecular weight of 405.5 g/mol. The compound features a dichlorophenyl group and a pyridazine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties . It has been tested against various bacterial and fungal strains, showing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound has also shown promise as an anticancer agent . In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 3.8 |

Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

The mechanism by which (2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride exerts its biological effects involves:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially leading to reduced cell viability in cancer cells.

- Receptor Modulation : It may bind to certain receptors, altering signaling pathways associated with cell growth and survival.

Case Studies

Recent studies have explored the efficacy of this compound in various models:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer drug.

- Synergistic Effects : When combined with other chemotherapeutic agents, the compound demonstrated enhanced efficacy, indicating potential for combination therapy strategies.

Q & A

Basic: What are the critical synthetic steps for preparing this compound?

Answer: The synthesis involves multi-step reactions, including:

- Coupling reactions between the 2,4-dichlorophenyl moiety and the piperazine-pyridazine core under anhydrous conditions.

- Solvent selection (e.g., dimethylformamide or dichloromethane) to stabilize intermediates and enhance reaction efficiency .

- Hydrochloride salt formation via treatment with HCl gas or aqueous HCl to improve solubility for biological testing .

Key parameters: Temperature (often 50–80°C), pH control, and inert atmosphere to prevent side reactions .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperazine and pyridazine rings .

- HPLC-MS for purity assessment (>95%) and molecular weight verification .

- Elemental analysis to validate the hydrochloride salt stoichiometry .

- FT-IR to identify carbonyl (C=O) and aromatic C-Cl stretches .

Basic: Why is the hydrochloride form preferred in pharmacological studies?

Answer: The hydrochloride salt enhances aqueous solubility, critical for in vitro assays (e.g., receptor binding) and in vivo pharmacokinetics. The ionic interaction between the free base and HCl stabilizes the compound, reducing hygroscopicity and improving shelf life .

Advanced: How can synthesis yields be optimized for scale-up?

Answer:

- Catalyst screening : Use palladium-based catalysts for coupling reactions to reduce by-products .

- Solvent optimization : Replace polar aprotic solvents with greener alternatives (e.g., acetonitrile/water mixtures) to improve yield and reduce waste .

- Process monitoring : Employ real-time FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

- Reproducibility checks : Validate assay conditions (e.g., cell lines, buffer pH) against literature .

- Purity reassessment : Use orthogonal methods (HPLC, DSC) to rule out impurities affecting activity .

- Dose-response studies : Test multiple concentrations to identify non-linear effects or off-target interactions .

Advanced: What strategies ensure compound stability during storage?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the methoxy group .

- pH monitoring : For solutions, maintain pH 3–5 to avoid degradation of the hydrochloride salt .

- Light protection : Use amber vials to prevent photodegradation of the dichlorophenyl moiety .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Answer:

- Molecular docking : Map the compound’s interaction with target receptors (e.g., serotonin receptors) using PyMOL or AutoDock .

- QSAR studies : Correlate substituent electronegativity (Cl, OCH₃) with bioactivity using Hammett constants .

- Molecular dynamics : Simulate solubility and membrane permeability based on logP and polar surface area .

Advanced: What crystallographic methods elucidate the compound’s 3D structure?

Answer:

- Single-crystal X-ray diffraction : Resolve the piperazine ring conformation and salt formation using synchrotron radiation .

- Powder XRD : Confirm polymorphic purity and crystallinity for formulation studies .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding with HCl) .

Advanced: How is purity validated to meet pharmacopeial standards?

Answer:

- HPLC-DAD : Detect impurities at 0.1% level using gradient elution (C18 column, 0.1% TFA mobile phase) .

- Residual solvent analysis : GC-MS to ensure compliance with ICH guidelines for DMF or DCM .

- Titrimetry : Quantify HCl content via acid-base titration with standardized NaOH .

Advanced: What structural analogs are critical for SAR exploration?

Answer:

- Replace 2,4-dichlorophenyl with 3,4-dichloro or fluorophenyl groups to assess halogen effects .

- Modify the 6-methoxypyridazine to 6-ethoxy or 6-azido derivatives to study steric/electronic impacts .

- Compare hydrochloride salts with other counterions (e.g., sulfate) to evaluate solubility-toxicity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.